molecular formula C12H8Cl2N2O2 B6415195 6-Amino-3-(2,3-dichlorophenyl)picolinic acid CAS No. 1262010-86-5

6-Amino-3-(2,3-dichlorophenyl)picolinic acid

Cat. No.: B6415195
CAS No.: 1262010-86-5
M. Wt: 283.11 g/mol
InChI Key: VRFHELHOWNKJCU-UHFFFAOYSA-N
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Description

6-Amino-3-(2,3-dichlorophenyl)picolinic acid is a chemical compound known for its significant biological activity. It belongs to the class of picolinic acid derivatives, which have been extensively studied for their diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(2,3-dichlorophenyl)picolinic acid typically involves the reaction of 2,3-dichlorobenzonitrile with 6-amino-2-picolinic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(2,3-dichlorophenyl)picolinic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted picolinic acid derivatives .

Scientific Research Applications

6-Amino-3-(2,3-dichlorophenyl)picolinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various complex molecules and as a reagent in organic synthesis.

    Biology: It has been studied for its potential biological activity, including its effects on cell function and signal transduction.

    Medicine: Research has explored its potential therapeutic applications, including its use as an anti-infective and immunomodulator.

    Industry: It is used in the development of herbicides and other agrochemicals due to its herbicidal activity.

Mechanism of Action

The mechanism of action of 6-Amino-3-(2,3-dichlorophenyl)picolinic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to zinc finger proteins, altering their structure and function, which can disrupt zinc binding and inhibit the activity of these proteins. This mechanism is particularly relevant in its role as an anti-infective and immunomodulator .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-Amino-3-(2,3-dichlorophenyl)picolinic acid include:

  • 6-Indazolyl-2-picolinic acids
  • 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid

Uniqueness

What sets this compound apart from similar compounds is its unique combination of amino and dichlorophenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

6-amino-3-(2,3-dichlorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2/c13-8-3-1-2-6(10(8)14)7-4-5-9(15)16-11(7)12(17)18/h1-5H,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFHELHOWNKJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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